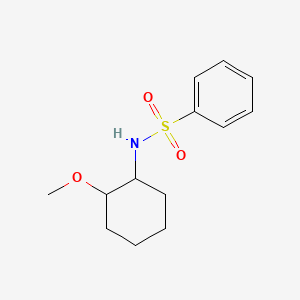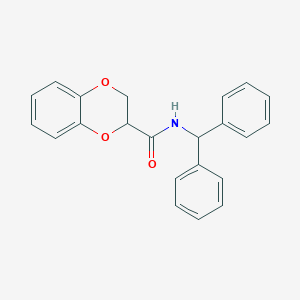![molecular formula C23H35N5 B3971122 1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B3971122.png)
1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}-4-phenylpiperazine
説明
1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}-4-phenylpiperazine, commonly known as IBPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound has been extensively studied for its potential applications in scientific research, particularly in the area of neuroscience.
作用機序
The mechanism of action of IBPP involves its binding to the serotonin 5-HT1A receptor and the dopamine D2 receptor. By modulating the activity of these receptors, IBPP can influence the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood, anxiety, and reward.
Biochemical and Physiological Effects:
IBPP has been shown to exhibit potent antidepressant and anxiolytic effects in animal models. The compound has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. Additionally, IBPP has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of IBPP is its potency and selectivity for the serotonin 5-HT1A receptor and the dopamine D2 receptor. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of IBPP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on IBPP. One area of interest is the development of more potent and selective analogs of IBPP that can be used as therapeutic agents for the treatment of mood disorders and cognitive impairment. Another area of interest is the investigation of the role of IBPP in the regulation of neuroinflammation, which has been implicated in the pathogenesis of various neurological disorders. Finally, the use of IBPP as a tool for studying the neural circuits involved in mood, anxiety, and reward is another promising direction for future research.
科学的研究の応用
IBPP has been extensively studied for its potential applications in scientific research, particularly in the area of neuroscience. The compound has been found to exhibit potent binding affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression. IBPP has also been shown to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
特性
IUPAC Name |
1-[1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]piperidin-3-yl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5/c1-19(2)15-20-16-21(25-24-20)17-26-10-6-9-23(18-26)28-13-11-27(12-14-28)22-7-4-3-5-8-22/h3-5,7-8,16,19,23H,6,9-15,17-18H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPBRVXMZURLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NNC(=C1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4,5-dimethyl-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971060.png)

![4-chloro-3-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3971080.png)
![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B3971085.png)


![ethyl 2-{[(2-oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3971107.png)
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3971112.png)
![8-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3971121.png)
![1'-[(4-fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine oxalate](/img/structure/B3971129.png)
![2-[(4-bromobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971131.png)
![N-cyclopentyl-4-[4-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B3971137.png)
![4-[1-(4-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3971140.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(phenylthio)methyl]phenyl}propanamide](/img/structure/B3971146.png)